Enhanced Conformational Rigidity and Lipophilicity Advantage Over Proline in Peptide Backbone Engineering
Octahydroindole-2-carboxylic acid (Oic), the core scaffold of the target compound, introduces greater backbone rigidity and lipophilicity into peptides compared to its closest natural analog, proline. This is a class-level advantage for all Oic isomers. The predicted lipophilicity for the Boc-protected derivative is XLogP3-AA = 2.6, significantly higher than that of proline (XLogP3 = -1.64)[1][2]. This increased lipophilicity is directly correlated with improved rates of absorption and distribution through biological membranes, a critical factor for oral peptide drug bioavailability [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.6 (predicted for Boc-D-Oic) |
| Comparator Or Baseline | Proline (XLogP3 = -1.64) |
| Quantified Difference | ΔLogP ≈ 4.24 (approx. 17,400-fold higher partition coefficient) |
| Conditions | In silico prediction (PubChem XLogP3-AA algorithm) |
Why This Matters
For procurement decisions in peptide drug discovery, a building block with a 17,400-fold higher predicted partition coefficient than proline offers a quantifiable edge for designing compounds with improved membrane permeability.
- [1] Tetrahedron. (2008). Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid. Volume 64, Issue 1, Pages 84-91. View Source
- [2] PubChem. (2026). Compound Summary for CID 145742: Proline. National Center for Biotechnology Information. View Source
